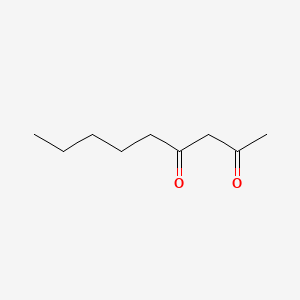

2,4-Nonanedione

描述

Historical Context of 2,4-Nonanedione Investigation

The investigation of this compound is rooted in the broader history of research into β-diketones, a class of compounds extensively used in synthetic organic chemistry. Early methods for synthesizing these compounds laid the groundwork for the preparation of this compound. One of the primary methods for preparing higher β-diketones involves the alkylation of simpler β-diketones.

A significant advancement in the synthesis of this compound was documented by Hampton, Harris, and Hauser. Their method improved upon earlier procedures that utilized potassium amide. orgsyn.org Historically, various synthetic routes have been employed to produce this compound, each with varying degrees of success and efficiency. These methods highlight the evolution of synthetic strategies in organic chemistry.

Historical Synthesis Methods for this compound

| Synthesis Method | Reagents | Yield | Reference |

| Alkylation of 2,4-pentanedione | 2,4-Pentanedione, Sodium amide, 1-Bromobutane | 65-71% | orgsyn.org |

| Claisen Condensation | Ethyl caproate, Acetone (B3395972), Sodium hydride | 54-80% | orgsyn.org |

| Acylation and Cleavage | Ethyl acetoacetate | 51% | orgsyn.org |

| Acetylation of Ketone | 2-Heptanone (B89624), Ethyl acetate (B1210297), Sodium amide | 61% | orgsyn.org |

| Acetylation of Alkyne | 1-Heptyne (B1330384), Acetic anhydride (B1165640), Boron fluoride (B91410) | 42% | orgsyn.org |

| Hydration of Alkyne | 3-Nonyn-2-one, Sulfuric acid | - | orgsyn.org |

| Acetylation with Poor Yield | 2-Heptanone, Acetic anhydride, Boron fluoride | 6-7% | orgsyn.org |

| This table is compiled from information in reference orgsyn.org. |

These varied approaches demonstrate a long-standing interest in developing efficient pathways to access β-diketones like this compound, driven by their utility as versatile building blocks in more complex molecular architectures. orgsyn.org

Significance and Research Gaps in this compound Studies

The significance of this compound in academic and industrial research stems from its role as a versatile synthetic intermediate and its inherent biological activities. It serves as a precursor in the synthesis of a range of organic compounds, including pharmaceuticals and agrochemicals. ontosight.ai Its antimicrobial and antifungal properties suggest potential applications in material preservation and as a lead compound for the development of new antimicrobial agents. ontosight.ai

However, a notable gap exists in the research landscape. While this compound itself is studied, a significant portion of contemporary research focuses on its methylated derivative, 3-methyl-2,4-nonanedione. This related compound has been identified as a key aroma constituent in a variety of products, including aged red wines, tea, and soybean oil. mdpi.comresearchgate.netlookchem.com It is often studied as a marker for oxidation and flavor evolution in these products. mdpi.comresearchgate.net

This intense focus on the derivative highlights a comparative lack of research into the sensory properties and natural occurrence of the parent compound, this compound. While it is used as a flavoring agent, its specific contribution to the flavor profiles of natural products and its formation pathways in these matrices are not as well-understood as those of its methylated counterpart. Further investigation is needed to explore its potential as a biomarker or flavor component in its own right and to fully characterize its spectrum of biological activity.

Scope and Objectives of Current this compound Research

Current research involving this compound and related β-diketones is primarily directed toward synthetic chemistry, food science, and materials science. The overarching objectives are to leverage the unique reactivity of the β-diketone moiety for the creation of novel compounds and to understand its role in various chemical processes.

A key area of research is the use of β-diketones as building blocks in the synthesis of heterocyclic compounds. For example, β-diketones are reacted with hydrazinylpyrimidine compounds to produce pyrimidinylpyrazole derivatives, which are being investigated for applications such as whitening agents. researchgate.net This demonstrates an objective to develop efficient synthetic routes to new functional materials.

In the realm of food chemistry and enology, research objectives are focused on understanding the formation and degradation of related compounds like 3-methyl-2,4-nonanedione during the aging of beverages like wine. mdpi.comresearchgate.net The goal is to identify the precursors and chemical pathways that lead to the generation of these flavor-active molecules, which can influence the final sensory profile of the product. For instance, studies have shown that the concentration of 3-methyl-2,4-nonanedione increases during wine aging and contributes to flavors ranging from mint and anise to plum and fig, depending on its concentration. mdpi.com Understanding these relationships is crucial for controlling wine quality and aging potential.

Furthermore, research into the photooxidative behavior of these diketones aims to elucidate the degradation pathways that can affect the stability and flavor of food products like soybean oil. The scope of this research includes identifying the resulting degradation products and understanding their sensory impact. Therefore, current research aims to harness the synthetic utility of this compound while also deciphering the complex chemistry of its derivatives in natural systems to control and improve product quality.

Structure

2D Structure

3D Structure

属性

IUPAC Name |

nonane-2,4-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H16O2/c1-3-4-5-6-9(11)7-8(2)10/h3-7H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KFBXUKHERGLHLG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCC(=O)CC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H16O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50210753 | |

| Record name | Nonane-2,4-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50210753 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

156.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid | |

| Record name | 2,4-Nonanedione | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0031263 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

6175-23-1 | |

| Record name | 2,4-Nonanedione | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=6175-23-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Nonane-2,4-dione | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006175231 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,4-Nonanedione | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=71552 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Nonane-2,4-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50210753 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Nonane-2,4-dione | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.025.655 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | NONANE-2,4-DIONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3I1VDR4QHW | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 2,4-Nonanedione | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0031263 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

-18 °C | |

| Record name | 2,4-Nonanedione | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0031263 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Synthetic Methodologies and Chemical Synthesis of 2,4 Nonanedione

Established Synthetic Pathways for 2,4-Nonanedione

Several traditional methods have been successfully used to synthesize this compound, each with its own set of reactants, conditions, and resulting yields.

A primary method for synthesizing this compound involves the Claisen condensation. This reaction typically utilizes an ester and a ketone as reactants. One specific example is the condensation of ethyl caproate with acetone (B3395972), facilitated by a strong base like sodium hydride. orgsyn.org This approach has demonstrated yields ranging from 54% to 80%. orgsyn.org The reaction works by forming an enolate from the ketone, which then acts as a nucleophile, attacking the carbonyl carbon of the ester.

Another variation of condensation reactions is the Knoevenagel condensation, which is particularly useful for producing derivatives of β-diketones. scielo.br While not directly forming this compound itself, this method is crucial for creating related structures like 5-arylidene-thiazolidine-2,4-diones. scielo.br

An alternative route to this compound is through the acylation of a β-ketoester, such as ethyl acetoacetate, followed by cleavage and decarboxylation. orgsyn.org This method has been reported to yield this compound at approximately 51%. orgsyn.org The process involves introducing an acyl group to the α-carbon of the β-ketoester, followed by hydrolysis and heating to remove the ester group and a carboxyl group, respectively.

The use of sodium hydride has been shown to be effective in Claisen acylations of ketones, often providing yields as good as or better than those obtained with sodium amide, sodium ethoxide, or sodium. researchgate.net

Direct acetylation of ketones is another viable pathway. For instance, the acetylation of 2-heptanone (B89624) with ethyl acetate (B1210297) in the presence of sodium amide can produce this compound with a 61% yield. orgsyn.org However, using acetic anhydride (B1165640) and boron fluoride (B91410) for the acetylation of 2-heptanone results in a much lower yield of 6–7% and produces a significant amount of the isomeric 3-butyl-2,4-pentanedione. orgsyn.org

Alkynes can also serve as starting materials. The acetylation of 1-heptyne (B1330384) using acetic anhydride and boron fluoride has been shown to produce this compound with a 42% yield. orgsyn.org

The pyrolysis of enol acetates represents another, albeit less efficient, method for producing this compound. orgsyn.org This process involves heating the enol acetate of 2-heptanone, which leads to a rearrangement to form the β-diketone. google.com However, this method is characterized by low yields, reported to be around 6–7%. orgsyn.org A significant drawback of this route is the concurrent formation of the isomeric 3-butyl-2,4-pentanedione. orgsyn.org The general principle involves the thermal rearrangement of an acyl group from the enolic oxygen to a carbon atom to form the diketone. google.com

The sulfuric acid-catalyzed hydration of 3-nonyn-2-one is another documented method for the preparation of this compound. orgsyn.org This reaction involves the addition of water across the carbon-carbon triple bond of the alkyne. The initial product is an enol, which then tautomerizes to the more stable keto form, resulting in the desired β-diketone structure. While specific yield data for this exact reaction is not detailed in the provided context, acid-catalyzed hydration of alkynes is a well-established method for synthesizing carbonyl compounds. orgsyn.orgorgsyn.org

Table 1: Summary of Established Synthetic Pathways for this compound

| Synthetic Pathway | Reactants | Reagents/Conditions | Yield (%) | Reference |

| Condensation Reaction | Ethyl caproate, Acetone | Sodium hydride | 54–80 | orgsyn.org |

| Acylation and Decarboxylation | Ethyl acetoacetate | Acylation, Cleavage, Decarboxylation | 51 | orgsyn.org |

| Acetylation of Ketone | 2-Heptanone, Ethyl acetate | Sodium amide | 61 | orgsyn.org |

| Acetylation of Ketone | 2-Heptanone, Acetic anhydride | Boron fluoride | 6–7 | orgsyn.org |

| Acetylation of Alkyne | 1-Heptyne, Acetic anhydride | Boron fluoride | 42 | orgsyn.org |

| Pyrolysis of Enol Acetate | Enol acetate of 2-heptanone | Heat | 6–7 | orgsyn.org |

| Hydration of Alkyne | 3-Nonyn-2-one | Sulfuric acid | Not specified | orgsyn.org |

Pyrolysis of Enol Acetates yielding this compound

Novel Synthetic Approaches to this compound and its Derivatives

Recent research has focused on developing new and more efficient methods for synthesizing β-diketones and their derivatives. While not all are specific to this compound, they represent the forefront of synthetic organic chemistry.

One novel approach involves the alkylation of the dianion of a simpler β-diketone. For example, 2,4-pentanedione can be converted to its dianion using two equivalents of a strong base like potassium amide. cambridge.org This dianion can then be alkylated with a primary alkyl halide, such as 1-bromobutane, to produce this compound. cambridge.orgaskthenerd.com This method is advantageous as it allows for selective alkylation at the terminal methyl group. cambridge.org

The synthesis of derivatives of this compound, such as 3-hydroxy-3-methyl-2,4-nonanedione (B3053558), has been achieved through a two-step process involving an aldol (B89426) condensation followed by a reduction step. evitachem.com For example, 3-methyl-2,4-pentanedione (B1204033) can undergo an aldol condensation with formaldehyde, followed by reduction with sodium borohydride (B1222165) to yield the desired hydroxylated derivative. evitachem.com

Furthermore, transition metal-catalyzed reactions are emerging as powerful tools. Palladium(0) complexes, for instance, can catalyze the isomerization of α,β-epoxy ketones to β-diketones under mild conditions. doi.org While not explicitly demonstrated for this compound, this methodology offers a potential new route for its synthesis.

The development of new catalysts, such as urea (B33335) for Knoevenagel condensations, is also a focus, particularly with an emphasis on green chemistry principles. scielo.br These advancements aim to provide more sustainable and efficient synthetic pathways for a wide range of dicarbonyl compounds.

Enzymatic Synthesis of Enantiomers (e.g., 3-methyl-2,4-nonanedione)

The enantiomers of 3-hydroxy-3-methylnonane-2,4-dione, a derivative of this compound, have been synthesized using a chemoenzymatic approach. This method utilizes acetylacetoin synthase and acetylacetoin reductase from Bacillus licheniformis. The process involves the homo-coupling of 2,3-octanedione (B1214595) catalyzed by acetylacetoin synthase to produce enantioenriched (3R)-3-hydroxy-3-methylnonane-2,4-dione with an enantiomeric excess (ee) of 44%. researchgate.net Further research has focused on enzymatic methods to obtain optically pure (3R)- and (3S)-enantiomers of this green tea flavor compound. acs.org Microbiological reduction of acyclic β-diketones also presents a biological pathway for synthesizing chiral molecules. acs.org

Photocatalytic Methods in this compound-related Compound Synthesis

Photocatalytic processes can influence the formation of this compound-related compounds. For instance, the photooxidation of 3-methyl-2,4-nonanedione (3-MND) leads to the formation of several aroma compounds, with the primary oxidation product being 3-hydroxy-3-methyl-2,4-nonanedione. researchgate.netnih.gov This transformation has been observed in light-exposed soybean oil and is linked to the reversion of odor. researchgate.net The photocatalytic activity of certain films can be demonstrated by their ability to decompose substances like salad oil under UV light, indicating a potential for such methods in chemical transformations. google.com Research into lanthanide complexes suggests their potential application in the photocatalytic degradation of synthetic dyes, highlighting the broader scope of photocatalysis in organic compound modification. researchgate.net

Green Chemistry and Sustainable Synthesis of this compound Analogs

Green chemistry principles are increasingly being applied to the synthesis of organic compounds to enhance sustainability. ijnc.irresearchgate.net These principles emphasize the use of renewable feedstocks, biocatalysis, and the reduction of hazardous substances. hilarispublisher.comnih.gov For the synthesis of this compound analogs, this can involve employing enzymatic transformations and designing synthetic routes with high atom economy to minimize waste. hilarispublisher.comsynthiaonline.com For example, the use of biocatalysis, such as enzymatic reactions, offers a sustainable alternative to traditional chemical synthesis for producing natural product analogs. hilarispublisher.com Retrosynthesis software can aid in designing greener synthetic pathways by suggesting alternatives that reduce environmental impact. synthiaonline.com

Synthesis of Substituted 2,4-Nonanediones

Synthesis of 3-Methyl-2,4-nonanedione

A practical synthesis for 3-methyl-2,4-nonanedione has been developed, a compound noted for its intense straw-like and fruity flavor. This compound is a β-diketone and can be synthesized through methods applicable to similar structures. cymitquimica.comnih.gov One general approach for the C-methylation of β-dicarbonyl compounds involves the use of methyl iodide in the presence of a base like potassium carbonate in a suitable solvent such as acetone. orgsyn.org Another method involves reacting 3-methyl-4-hydroxy-2-nonanone with a hypohalite in the presence of a nitroxyl (B88944) radical derivative and a metal halide. google.com

Table 1: Synthesis of 3-Methyl-2,4-nonanedione

| Reactants | Reagents | Product |

|---|---|---|

| This compound | Methyl iodide, Potassium carbonate | 3-Methyl-2,4-nonanedione |

Synthesis of 3-Hydroxy-3-methyl-2,4-nonanedione

3-Hydroxy-3-methyl-2,4-nonanedione can be synthesized through several pathways. One common method is the aldol condensation of 3-methyl-2,4-pentanedione with formaldehyde, typically under basic conditions using a catalyst like sodium hydroxide. evitachem.com Another approach involves the oxidation of 3-methyl-2,4-nonanedione. researchgate.net This can be achieved using oxidizing agents such as potassium permanganate (B83412) or chromium trioxide. evitachem.com The formation of 3-hydroxy-3-methyl-2,4-nonanedione from 3-methyl-2,4-nonanedione has been identified as a result of photooxidation. researchgate.net This compound is recognized as a key food odorant found in aged wines and tea. acs.org

Table 2: Synthesis of 3-Hydroxy-3-methyl-2,4-nonanedione

| Precursor | Reaction Type | Reagents/Conditions | Product |

|---|---|---|---|

| 3-Methyl-2,4-pentanedione | Aldol Condensation | Formaldehyde, Sodium hydroxide | 3-Hydroxy-3-methyl-2,4-nonanedione evitachem.com |

| 3-Methyl-2,4-nonanedione | Oxidation | Potassium permanganate or Chromium trioxide | 3-Hydroxy-3-methyl-2,4-nonanedione evitachem.com |

Synthesis of 1-(4-methylphenyl)-2,4-nonanedione

The synthesis of γ-aryl-β-diketones, such as 1-(4-methylphenyl)-2,4-nonanedione, can be accomplished through the arylation of the dianion of a β-diketone. A general method involves the reaction of the dianion of this compound with a substituted diaryliodonium salt. Specifically, 1-(4-methylphenyl)-2,4-nonanedione has been produced with a 21% yield using this approach. orgsyn.org The reaction typically involves forming the dianion with a strong base like sodium amide in liquid ammonia, followed by the addition of the diaryliodonium salt. orgsyn.org

Table 3: Mentioned Compounds

| Compound Name |

|---|

| This compound |

| 3-methyl-2,4-nonanedione |

| 3-hydroxy-3-methyl-2,4-nonanedione |

| 1-(4-methylphenyl)-2,4-nonanedione |

| 2,3-butanedione |

| 2,3-octanedione |

| 3,7-dimethyl-4,6-nonanedione |

| 3-methyl-2,4-pentanedione |

| Acetic acid |

| Acetylacetoin |

| Adipicdihydrazide |

| Caproic acid |

| Formaldehyde |

| Hexanone |

| Methyl iodide |

| Potassium carbonate |

| Potassium permanganate |

| Sodium amide |

| Sodium hydroxide |

Purification and Isolation Techniques in this compound Synthesis

The synthesis of β-diketones, including this compound, often results in the formation of side products, making purification a critical step. nih.govbeilstein-journals.org Various techniques have been employed to isolate and purify these compounds, ranging from traditional methods to more modern approaches.

Commonly, the purification of β-diketones is challenging due to the presence of impurities from the Claisen condensation reaction. nih.govbeilstein-journals.org Traditional methods for purification include steam distillation and preparative chromatography. nih.govbeilstein-journals.org Another established technique involves the formation of metal chelates, typically with copper(II) ions. nih.govnih.gov The β-diketone is reacted with a copper salt, such as copper(II) acetate, to form a copper chelate which is often insoluble in water and can be separated by filtration. beilstein-journals.orgnih.gov The pure β-diketone is then regenerated by decomposing the copper chelate, for which several methods have been developed to avoid harsh conditions that could degrade sensitive structures. nih.govd-nb.info

For certain β-diketones, particularly those with fluorinated side chains, simple vacuum distillation of the crude reaction mixture has been found to be a sufficient purification method. nih.govbeilstein-journals.org However, for compounds like 1-(2-thienyl)butane-1,3-dione, precipitation of the copper chelate is considered essential for purification. d-nb.info

In some cases, purification can be facilitated by carefully controlling the reaction conditions to minimize side product formation. beilstein-journals.org For instance, maintaining a low temperature during the condensation reaction and avoiding prolonged reflux can lead to higher yields and purities of the desired β-diketone. beilstein-journals.org

More recent methods have focused on developing milder and more efficient purification protocols. One such improved method for decomposing copper chelates involves using a biphasic system of water and ethyl acetate with the addition of Na2EDTA. nih.gov The purity of the final product is typically confirmed using analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy. nih.govd-nb.info In the context of synthesizing 3-methylnonane-2,4-dione (B147431) (MND), a compound related to this compound, purification has been achieved through gas chromatography (GC) on a Silar 10 C column. researchgate.net

The oxidation of β-hydroxyketones to β-diketones presents its own purification challenges, as β-diketones can be susceptible to decomposition during standard column chromatography. oregonstate.edu In such cases, rapid filtration through a small plug of silica (B1680970) gel to remove the oxidant, followed by concentration of the filtrate, has been shown to be an effective purification strategy. oregonstate.edu

Table 1: Purification Techniques for β-Diketones

| Technique | Description | Application Notes |

|---|---|---|

| Steam Distillation | Separation based on volatility in the presence of steam. | A traditional method for purifying β-diketones. nih.govbeilstein-journals.org |

| Preparative Chromatography | Separation based on differential partitioning between a stationary and mobile phase. | A common but sometimes laborious purification method. nih.govbeilstein-journals.org |

| Metal Chelate Formation (Copper) | Formation of an insoluble copper chelate, followed by filtration and decomposition to regenerate the pure β-diketone. | Particularly useful for separating from starting materials and byproducts. nih.govnih.gov An improved decomposition method uses Na2EDTA. nih.gov |

| Vacuum Distillation | Separation based on boiling point differences under reduced pressure. | Effective for fluorinated β-diketones and for removing low-boiling impurities. nih.govbeilstein-journals.org |

| Flash Column Chromatography | A rapid form of column chromatography. | Used for purifying β-diketones obtained from the oxidation of β-hydroxyketones. oregonstate.edunih.govmdpi.com |

| Gas Chromatography (GC) | Separation of volatile compounds in the gas phase. | Used for the purification of 3-methylnonane-2,4-dione. researchgate.net |

| Recrystallization | Purification of solids based on differences in solubility. | Employed for obtaining optically pure diols from the hydrogenation of β-diketones. oup.com |

Stereoselective Synthesis and Enantiomeric Purity of this compound Analogs

The stereoselective synthesis of analogs of this compound is a significant area of research, driven by the importance of chiral molecules in various applications, including pharmaceuticals and materials science. ijpras.comosi.lv The development of methods to produce these analogs with high enantiomeric purity is a key focus.

One approach to achieving stereoselectivity is through the asymmetric hydrogenation of symmetric β-diketones. For example, the hydrogenation of various β-diketones over a Raney nickel catalyst modified with tartaric acid and sodium bromide has been shown to produce optically pure (R,R)-diols with high selectivity. oup.com Recrystallization of the hydrogenation product can further enhance the optical purity. oup.com

Another strategy involves the direct and enantioselective allylation of β-diketones. nih.gov This method utilizes a chiral aminosilane (B1250345) that reacts with the enol form of the β-diketone to generate a β-silyloxyenone, which then undergoes an intramolecular allylation. nih.gov This process has been successful in producing homoallylic alcohols from β-diketones with good yields and high enantiomeric excess (ee). nih.gov The reaction conditions, such as the solvent and temperature, can be optimized to maximize the enantioselectivity. nih.gov

The synthesis of chiral 1,4-dihydropyridines and their fused analogs, which can be derived from β-diketones, has also been a subject of recent reviews, highlighting the ongoing developments in this field. osi.lv

For the preparation of optically active γ-lactones, which are analogs of cyclic β-diketones, biocatalysis offers a powerful approach. researchgate.net Lipases, for instance, can be used for the kinetic resolution of racemic intermediates through enantioselective esterification. researchgate.net This enzymatic approach is valued for its high selectivity and operation under mild conditions. researchgate.net

The determination of enantiomeric purity is a crucial aspect of stereoselective synthesis. Chiral high-performance liquid chromatography (HPLC) is a widely used technique for this purpose, allowing for the separation and quantification of enantiomers. acs.org For instance, the enantiomeric excess of chiral alcohols, which can be precursors to or derived from β-diketone analogs, has been determined using chiral HPLC. acs.org

Spectroscopic and Advanced Analytical Characterization of 2,4 Nonanedione

Mass Spectrometry (MS) for 2,4-Nonanedione Analysis

Mass spectrometry is a highly sensitive analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is used for both qualitative identification and quantitative analysis of this compound.

Gas chromatography is an ideal technique for separating volatile compounds like this compound from a complex mixture before they enter the mass spectrometer. The compound is first vaporized and passed through a long column, where it is separated from other components based on its boiling point and interactions with the column's stationary phase. The separated components then enter the mass spectrometer, where they are ionized and fragmented.

The resulting mass spectrum shows the molecular ion peak (M⁺) corresponding to the intact molecule, as well as a series of fragment ion peaks. The fragmentation pattern is a unique fingerprint of the molecule and is used for its identification. The mass spectrum of this compound shows key ions that are diagnostic for its structure. researchgate.net

GC-MS has been widely applied in the analysis of a related compound, 3-methyl-2,4-nonanedione, in various matrices, particularly in wine and other spirits. nih.govnih.govresearchgate.netacs.org In these studies, GC-MS, often using chemical ionization (CI), has been employed as a sensitive method for quantification. nih.govresearchgate.netacs.org For instance, it has been used to determine the concentration of 3-methyl-2,4-nonanedione in red wines, where it is considered a marker for oxidation. nih.govresearchgate.netmdpi.com The method was found to be linear over a range of concentrations with good repeatability. researchgate.net Furthermore, GC-MS has been used to study the photooxidative degradation products of 3-methyl-2,4-nonanedione. nih.gov

Table 1: Spectroscopic and Advanced Analytical Techniques for this compound

| Technique | Sub-technique | Application | Key Findings/Capabilities |

| NMR Spectroscopy | ¹H NMR | Structural Elucidation | Determines proton environments and keto-enol tautomer ratio. |

| ¹³C NMR | Structural Elucidation | Identifies the carbon skeleton and functional groups. | |

| 2D NMR (COSY, HSQC, HMBC, NOESY) | Detailed Structural Assignment | Confirms connectivity and spatial relationships between atoms. wikipedia.org | |

| qNMR | Quantification | Provides accurate concentration determination without a calibration curve. ox.ac.uk | |

| Mass Spectrometry | GC-MS | Separation and Identification | Separates this compound from complex mixtures and provides a unique fragmentation pattern for identification. researchgate.netnih.govnih.govresearchgate.netacs.org |

| GC-MS (Chemical Ionization) | Quantification | Offers high sensitivity for determining the concentration of the analyte in various samples, such as wine. nih.govresearchgate.netacs.org |

Chemical Ionization (CI) Mass Spectrometry in this compound Quantification

Chemical Ionization (CI) mass spectrometry, particularly when coupled with gas chromatography (GC-MS), serves as a sensitive method for the quantification of this compound, often referred to as 3-methyl-2,4-nonanedione (MND) in relevant literature. nih.gov This technique is particularly valuable in the analysis of food and beverage products, such as wine and spirits. nih.govacs.org

In a notable application, a GC/MS-CI analysis method using methanol (B129727) as the reagent gas was developed for quantifying MND in red wines. nih.gov This method demonstrated high sensitivity, with a detection limit of 4.3 ng/L, which is significantly lower than the olfactory perception threshold of 16 ng/L. nih.gov The linearity of this method was established in the concentration range of 10-300 ng/L. nih.gov The use of positive chemical ionization (PCI) has been explored with a variety of both conventional liquid reagents like methanol, acetonitrile, and acetone (B3395972), and non-conventional ones such as ethyl acetate (B1210297) and diethyl ether. nih.gov The choice of reagent gas has been shown to significantly affect the response factors for MND. nih.gov

The utility of CI-MS extends to the analysis of various spirits, where it has been used to assay MND in Cognac, grappa, brandy, rum, whisky, and vodka, with concentrations found to range from trace amounts to 11.2 μg/L. acs.org

Ion Trap Mass Spectrometry for this compound Detection

Ion trap mass spectrometry is a powerful tool for the detection of this compound, especially when combined with chemical ionization. nih.gov The unique capabilities of low-pressure chemical ionization within an ion trap allow for the use of liquid reagents, which is a key feature in the analysis of this compound. dntb.gov.ua

A study focusing on the oxidized flavor in red wines identified 3-methyl-2,4-nonanedione (MND) and utilized positive chemical ionization (PCI) in an ion trap for its quantification. nih.gov This research compared conventional liquid reagents with non-conventional ones, noting that different reagents yielded varied response factors for MND. nih.gov The study also compared the detection limits of conventional CI with hybrid chemical ionization (HCI). nih.gov Ultimately, a method involving GC/MS-CI with methanol as the reagent gas was successfully developed and applied to quantify MND in red wines. nih.gov

Tandem Mass Spectrometry (GC-MS-MS) for this compound Analysis

Tandem mass spectrometry, specifically gas chromatography-tandem mass spectrometry (GC-MS-MS), offers enhanced selectivity and sensitivity for the analysis of this compound in complex samples. This technique is particularly advantageous for distinguishing isomers and quantifying low-level analytes. nih.gov

In the context of wine analysis, a GC-MS-MS method was developed to quantify 3-methyl-2,4-nonanedione (3-MND) after derivatization with O-(2,3,4,5,6-Pentafluorobenzyl)hydroxylamine (PFBHA). This derivatization step improves the chromatographic behavior and detection of the compound. The method proved effective for quantifying 3-MND in the range of 10–50 ng L−1 in Verdicchio wines, where it contributes to anise and balsamic notes in aged varieties. The use of tandem MS improves signal-to-noise ratios, which is crucial for measuring trace amounts of compounds like 3-MND. nih.gov

Two-Dimensional Gas Chromatography with Time-of-Flight Mass Spectrometry (GC×GC-ToF-MS) for this compound Profiling

For comprehensive profiling of complex volatile mixtures containing this compound, two-dimensional gas chromatography coupled with time-of-flight mass spectrometry (GC×GC-ToF-MS) is an exceptionally powerful technique. plos.orgbirmingham.ac.uk This method provides enhanced separation by employing two columns with different stationary phases, which is ideal for resolving co-eluting compounds in intricate samples. plos.orgbirmingham.ac.uk

GC×GC-ToF-MS has been utilized in the detailed analysis of wine volatiles, including the identification and profiling of compounds like 3-methyl-2,4-nonanedione. In a study of Verdicchio wines, GC×GC-ToF-MS allowed for the comprehensive profiling of over 1000 compounds, which helped to differentiate wines from various production areas. The high resolving power of GC×GC combined with the rapid data acquisition and deconvolution capabilities of ToF-MS makes it a superior tool for metabolomic analysis and the characterization of complex aroma profiles. plos.orgnih.gov

Table 1: Advanced Mass Spectrometry Techniques for this compound Analysis

| Technique | Application | Key Findings |

| Chemical Ionization (CI) Mass Spectrometry | Quantification of 3-methyl-2,4-nonanedione in red wines. nih.govnih.gov | A GC/MS-CI method with methanol as the reagent gas achieved a detection limit of 4.3 ng/L. nih.gov |

| Ion Trap Mass Spectrometry | Detection of 3-methyl-2,4-nonanedione in red wines. nih.gov | Positive chemical ionization in an ion trap using various liquid reagents proved effective for quantification. nih.gov |

| Tandem Mass Spectrometry (GC-MS-MS) | Quantification of 3-methyl-2,4-nonanedione in Verdicchio wines. | A derivatization method allowed for quantification in the 10–50 ng L−1 range. |

| GC×GC-ToF-MS | Comprehensive profiling of volatile compounds in Verdicchio wines. | Enabled the separation and identification of over 1000 compounds, including 3-methyl-2,4-nonanedione. |

Gas Chromatography-Olfactometry (GC-O) in this compound Aroma Profiling

Gas chromatography-olfactometry (GC-O) is a specialized analytical technique that combines the separation power of gas chromatography with the sensitivity of the human nose as a detector. mdpi.comodourobservatory.org This method is instrumental in identifying which volatile compounds in a complex mixture are responsible for its characteristic aroma.

In the study of wine aroma, GC-O has been crucial in characterizing the sensory contribution of this compound. In the analysis of musts and young wines with dried fruit aromas, GC-O, in conjunction with GC-MS, helped to identify several key odorant zones. infowine.com One of these was attributed to 3-methyl-2,4-nonanedione, which is associated with prune and fig flavors in prematurely aged red wines. infowine.com

Similarly, in an investigation of Verdicchio wines, GC-O analysis led to the identification of 48 primary odorants. Among these, 3-methyl-2,4-nonanedione was recognized for imparting an anise note, particularly in aged wines. The technique allows for the correlation of specific chemical compounds with their perceived odors, providing a more complete understanding of the aroma profile. odourobservatory.org Different GC-O approaches, such as aroma extract dilution analysis (AEDA) and OSME (a time-intensity method), can be employed to rank the potency of odorants. mdpi.comnih.gov

Infrared (IR) and UV-Vis Spectroscopy for this compound

Infrared (IR) and UV-Vis spectroscopy are fundamental techniques used to probe the structural features of molecules like this compound.

Infrared (IR) Spectroscopy provides information about the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. libretexts.orglibretexts.org For a β-diketone like this compound, the IR spectrum would be expected to show characteristic absorption bands for the carbonyl (C=O) groups and C-H bonds.

UV-Vis Spectroscopy measures the absorption of ultraviolet and visible light, which corresponds to electronic transitions within the molecule. msu.edudrawellanalytical.com This technique is particularly useful for analyzing molecules with conjugated π-systems. libretexts.org The β-diketone structure of this compound, which can exist in keto-enol tautomeric forms, gives rise to π-π* transitions that can be observed in the UV region. The absorption maxima of the β-diketone and any associated ligands in a complex are typically found in the ultraviolet-visible range. researchgate.net

Chemical Reactivity and Reaction Mechanisms of 2,4 Nonanedione

Tautomerism in 2,4-Nonanedione (Keto-Enol Equilibrium)

A defining characteristic of β-diketones, including this compound, is the existence of a constitutional isomerism known as keto-enol tautomerism. wikipedia.orglibretexts.org This process involves a chemical equilibrium between the diketo form and an enol form. wikipedia.org The interconversion between these two tautomers involves the migration of a proton and the rearrangement of bonding electrons. wikipedia.org

Linear β-diketones can exist in three tautomeric forms: two enolic forms and one diketo form. encyclopedia.pubmdpi.com The equilibrium for simple ketones typically favors the keto form. However, for β-diketones like this compound, the enol form is significantly stabilized and often predominates. libretexts.orgscite.ai This increased stability of the enol tautomer is attributed to two main factors:

Intramolecular Hydrogen Bonding: The geometry of the enol form allows for the formation of a stable six-membered ring via a strong intramolecular hydrogen bond between the enolic hydroxyl group and the second carbonyl oxygen. scite.ailibretexts.org

Conjugation: The carbon-carbon double bond of the enol is in conjugation with the remaining carbonyl group, which provides additional resonance stabilization. libretexts.orgyoutube.com

This equilibrium can be catalyzed by either acid or base. libretexts.orgyoutube.com Under acidic conditions, the carbonyl oxygen is protonated, followed by deprotonation at the α-carbon to form the enol. libretexts.org In basic conditions, an α-hydrogen is removed to form a resonance-stabilized enolate ion, which is then protonated on the oxygen atom to yield the enol. libretexts.orgyoutube.com The substituents on the β-diketone can influence the position of the equilibrium; bulky groups may shift the equilibrium toward the keto form due to steric hindrance. rsc.orgthecatalyst.org

Oxidation Reactions Involving this compound

This compound is susceptible to oxidation, particularly under photooxidative conditions. ontosight.aichembk.com The presence of enolic double bonds provides sites for oxidative cleavage.

Studies on the closely related compound 3-methyl-2,4-nonanedione demonstrate its degradation under photooxidative conditions. acs.orgresearchgate.net When exposed to light, 3-methyl-2,4-nonanedione breaks down into several smaller, volatile aroma compounds. acs.orgmiddlebury.edu This process is relevant in food chemistry, as 3-methyl-2,4-nonanedione is known to contribute to light-induced off-flavors in products like butter, soybean oil, and dried herbs. acs.orgresearchgate.net The degradation is a result of the photosensitized oxidation of furan (B31954) fatty acids, which first form 3-methyl-2,4-nonanedione as a secondary product. acs.orgresearchgate.net This diketone then undergoes further photooxidation. acs.orgresearchgate.net

The primary oxidation product from the photooxidation of 3-methyl-2,4-nonanedione is 3-hydroxy-3-methyl-2,4-nonanedione (B3053558). acs.orgresearchgate.net The formation of α-hydroxy-β-diketones from the oxidation of enolizable β-diketones with agents like peracids or singlet oxygen is a known reaction pathway. acs.org The oxidation of the enolic double bonds in the two main enol forms of 3-methyl-2,4-nonanedione can formally explain the formation of the other identified degradation products. acs.org

| Compound Name | Chemical Formula | Class |

|---|---|---|

| 3-hydroxy-3-methyl-2,4-nonanedione | C10H18O3 | Hydroxy-β-diketone |

| 2,3-butanedione | C4H6O2 | α-Diketone |

| 2,3-octanedione (B1214595) | C8H14O2 | α-Diketone |

| Acetic acid | C2H4O2 | Carboxylic Acid |

| Caproic acid | C6H12O2 | Carboxylic Acid |

Photooxidative Degradation of this compound

Hydrolysis of this compound

β-Diketones can undergo hydrolysis, typically under acidic or basic conditions, which can lead to the cleavage of the carbon-carbon bond between the carbonyl groups. This reaction, known as retro-Claisen condensation, breaks the diketone into a ketone and a carboxylic acid or its corresponding ester. The hydrolysis of glycosidic precursors to form C13 norisoprenoids, which are structurally related to diketones, is a known process in wine aging, suggesting that similar hydrolytic pathways could affect diketone structures under specific conditions. mdpi.com

Condensation Reactions and Derivative Formation

β-Diketones like this compound are valuable synthons in organic chemistry for building more complex molecules. mdpi.com The acidic nature of the α-hydrogens on the central methylene (B1212753) carbon makes it a potent nucleophile after deprotonation, allowing for various condensation and substitution reactions.

One of the primary methods for synthesizing this compound itself is through a Claisen condensation reaction, for instance, between ethyl caproate and acetone (B3395972). orgsyn.org Conversely, this compound can be a starting material for further reactions. It can undergo alkylation and acylation at the central carbon. researchgate.net These reactions are fundamental for creating a variety of derivatives. Furthermore, β-diketones are key precursors in the synthesis of heterocyclic compounds such as pyrazoles and pyrimidines by condensation with reagents like hydrazines or ureas. clockss.orgjmchemsci.com

Catalytic Reactions with this compound

Catalysis plays a significant role in the reactions of this compound. As mentioned, the keto-enol tautomerism is readily catalyzed by both acids and bases. libretexts.org The synthesis of this compound and other β-diketones often relies on catalysts. For example, the condensation of ethyl caproate and acetone can be performed in the presence of sodium hydride. orgsyn.org The hydration of alkynes, another route to produce diketones, can be catalyzed by various metal complexes, including those of gold or iridium. orgsyn.orgorgsyn.org In derivative synthesis, such as alkylation, the formation of the reactive enolate is achieved using a strong base like sodium amide, the preparation of which can be catalyzed by iron(III) nitrate. orgsyn.orgresearchgate.net

Hydration Catalysis for Diketone Formation

The synthesis of diketones can be achieved through the hydration of diynes, a reaction catalyzed by various metal complexes. While this represents a general strategy for producing diketones, specific application to this compound is not extensively detailed in the provided sources. Gold-carbene complexes and cationic iridium complexes, with the aid of gadolinium chloride (GdCl3), have been shown to catalyze the dihydration of α,ω-diynes (C8 to C10) to yield the corresponding diketones. orgsyn.orgorgsyn.org Indium complexes in the presence of diphenyldiselenide are also effective for the dihydration of C9, C10, and C14 α,ω-diynes. orgsyn.orgorgsyn.org

Recent advancements in alkyne hydration catalysis have utilized cationic gold complexes, water-soluble gold complexes, and various heterogeneous catalysts to improve activity and selectivity. orgsyn.orgorgsyn.org For industrial applications, heterogeneous catalysts such as tin-tungsten mixed oxides and supported mercury(II) are often preferred. orgsyn.org

Table 1: Catalyst Systems for Dihydration of Diynes

| Catalyst System | Diynes | Product | Reference |

|---|---|---|---|

| Gold-Carbene Complexes | α,ω-Diynes (C8-C10) | Diketones | orgsyn.orgorgsyn.org |

| Cationic Iridium Complexes / GdCl3 | α,ω-Diynes (C8-C10) | Diketones | orgsyn.orgorgsyn.org |

Role in Wacker-Type Oxidation of Dienes

The Wacker-type oxidation of α,ω-dienes presents an alternative, and potentially more industrially favorable, route to corresponding diketones. orgsyn.orgorgsyn.org This process typically involves a palladium catalyst. However, challenges related to selectivity and reactivity persist. For instance, the Pd(OAc)₂/molybdovanadophosphate system yields diketones with only 40-60% selectivity. orgsyn.orgorgsyn.org Similarly, the PdCl₂/N,N-dimethylacetamide system often produces a mixture of the desired diketone and a monoketone. orgsyn.orgorgsyn.org

In some cases of Wacker oxidation, abnormal regioselectivity has been observed. nycu.edu.tw For certain 1,5-dienes, the reaction yields aldehydes instead of the expected methyl ketones, which is attributed to the participation of the second double bond in the intermediate steps. nycu.edu.tw

Proposed Reaction Mechanisms for this compound Transformations

The transformation of β-diketones into β-chloro-α,β-unsaturated ketones can be achieved using reagents like phenyl dichlorophosphate (B8581778) with a base. cdnsciencepub.com However, the reactivity of acyclic diketones in this reaction is highly dependent on their structure. cdnsciencepub.com

In a study investigating this transformation, this compound (referred to as compound 11 in the study) displayed unique behavior. cdnsciencepub.com When subjected to reaction with lithium hydride and phenyl dichlorophosphate, it did not yield the expected β-chloro enone. Instead, the reaction resulted exclusively in the formation of an enol phosphate (B84403) (18 ). cdnsciencepub.com This outcome is attributed to the compound's ability to enolize readily towards the α'-carbon (the methyl group at the C1 position), which leads to the competing formation of the cyclic enol phosphate. cdnsciencepub.com

Table 2: Transformation of Various β-Diketones

| Entry | Diketone | Product(s) | Yield (%) | Reference |

|---|---|---|---|---|

| 6 | β-Keto aldehyde 9 | β-Chloro enone 16 | ~80% | cdnsciencepub.com |

| 7 | Diketone 10 | β-Chloro enone 17 | 35% | cdnsciencepub.com |

Another relevant transformation involves the formation of 3-methyl-2,4-nonanedione (MND), a compound noted in the context of aged red wines. ives-openscience.eu Research has identified 2-hydroxy-3-methylnonan-4-one as a precursor whose oxidation can produce MND. ives-openscience.eu The synthesis of this hydroxylated precursor itself can be accomplished via an aldolization reaction. ives-openscience.eu

Coordination Chemistry of 2,4 Nonanedione

2,4-Nonanedione as a Ligand in Metal Complexes

This compound, a member of the β-diketone family, is a valuable ligand in coordination chemistry. Its ability to form stable complexes with metal ions is attributed to its molecular structure and the presence of two oxygen donor atoms.

β-Diketones, such as this compound and the simpler analogue acetylacetone (B45752) (2,4-pentanedione), are organic compounds that exist as a mixture of keto and enol tautomers. The enolate form of a β-diketone possesses two oxygen atoms that can simultaneously bind to a central metal ion. This mode of binding to two points on the metal center classifies them as bidentate ligands.

The two donor atoms in a bidentate ligand allow it to form a ring structure with the metal ion, a phenomenon known as chelation. This chelation results in a more stable complex compared to coordination with monodentate ligands (ligands that bind at only one point). This increased stability is known as the chelate effect.

This compound exhibits notable chelating properties, readily forming stable complexes with metal ions. Upon deprotonation, the resulting enolate anion of this compound acts as a bidentate, monoanionic ligand. The two oxygen atoms coordinate with a metal ion to form a stable six-membered ring. This chelating ability is fundamental to its use in synthesizing metal complexes. For instance, it has been successfully used as a ligand to synthesize novel erbium(III) complexes. The formation of these complexes inherently demonstrates the strong chelating nature of the this compound ligand.

β-Diketones as Bidentate Ligands

Synthesis and Characterization of this compound Metal Complexes

The synthesis of metal complexes involving this compound typically involves the reaction of a metal salt with the β-diketone ligand in a suitable solvent. The characterization of these complexes relies on various analytical and spectroscopic techniques to determine their structure and properties.

A notable example of a metal complex involving this ligand is a ternary erbium(III) complex synthesized using this compound and 2,2′-bipyridine as ligands. The synthesis of this complex, [Er(nd)₃(bipy)], involved reacting erbium(III) chloride with this compound (Hnd) and 2,2′-bipyridine (bipy) in an ethanolic solution. The resulting compound is a new precursor intended for doping chitosan (B1678972) biopolymers.

Table 1: Components of the Synthesized Erbium(III) Complex

| Component | Chemical Name | Role |

|---|---|---|

| Metal Ion | Erbium(III) | Central metal ion |

| Ligand 1 | This compound (nd) | Primary β-diketonate ligand |

| Ligand 2 | 2,2′-Bipyridine (bipy) | Ancillary ligand |

This table summarizes the key components used in the synthesis of the ternary erbium(III) complex as described in the research.

Due to difficulties in obtaining single crystals suitable for X-ray diffraction, the structure of the [Er(nd)₃(bipy)] complex was elucidated using theoretical modeling. Semi-empirical quantum chemistry methods, specifically Sparkle/PM6 and Sparkle/PM7, were employed to predict the ground state geometry of the complex. These computational models are optimized for calculating the structures of lanthanide complexes. The modeling results predicted a coordination number of eight for the erbium(III) ion, with the metal center being coordinated by the two nitrogen atoms of the 2,2'-bipyridine (B1663995) ligand and six oxygen atoms from the three this compound ligands. The predicted geometry for the complex is a distorted square antiprism.

Erbium(III) Complexes with this compound Ligands

Luminescent Properties of this compound Metal Complexes

Lanthanide complexes, including those with erbium(III), are well-known for their characteristic luminescent properties. The organic ligands play a crucial role in sensitizing the luminescence of the central metal ion.

In the case of the [Er(nd)₃(bipy)] complex, the organic ligands (this compound and 2,2'-bipyridine) act as "antennas." They absorb incident light energy and efficiently transfer it to the central erbium(III) ion. This energy transfer excites the Er³⁺ ion, which then de-excites by emitting light at its characteristic wavelength. This process is known as the "antenna effect" or sensitized luminescence.

The synthesized [Er(nd)₃(bipy)] complex exhibits a strong emission band in the near-infrared (NIR) region, specifically centered at 1532 nm. This emission corresponds to the ⁴I₁₃/₂ → ⁴I₁₅/₂ electronic transition of the erbium(III) ion. The luminescent properties of such complexes make them suitable for applications in various optical materials and devices.

Table 2: Luminescent Properties of the [Er(nd)₃(bipy)] Complex

| Property | Value | Significance |

|---|---|---|

| Emission Peak | 1532 nm | Characteristic near-infrared (NIR) emission of Er³⁺ |

Near-Infrared (NIR) Emission from Erbium(III) Complexes

Erbium(III) ions are known for their characteristic and sharp near-infrared (NIR) emission, which occurs at approximately 1.53 µm. This wavelength is of significant technological importance as it falls within the C-band, the primary window for optical telecommunications. However, the direct excitation of the Er³⁺ ion is inefficient due to the parity-forbidden nature of its f-f transitions. To overcome this limitation, organic ligands like this compound are used to sensitize the erbium ion's emission.

A notable example is the ternary complex formed between erbium(III), three this compound (non) ligands, and a 2,2′-bipyridine (bipy) ancillary ligand, with the formula [Er(non)₃(bipy)]. jcyl.esorcid.orgresearchgate.net In this complex, the organic ligands act as an "antenna". The process begins with the absorption of ultraviolet (UV) or visible light by the ligands, which have large absorption cross-sections. researchgate.net This excites the ligand from its singlet ground state to an excited singlet state. Following this, the molecule undergoes intersystem crossing to a lower-energy triplet state. Finally, an efficient intramolecular energy transfer occurs from the ligand's triplet state to the resonant energy levels of the coordinated Er³⁺ ion. researchgate.net This energy transfer populates the ⁴I₁₃/₂ excited state of the erbium ion, from which it radiatively relaxes to the ⁴I₁₅/₂ ground state, producing the desired NIR emission at 1.53 µm. researchgate.netuc.pt

The photoluminescence spectrum of the [Er(non)₃(bipy)] complex confirms this sensitized emission. researchgate.net When excited, the complex displays the characteristic sharp emission band corresponding to the ⁴I₁₃/₂ → ⁴I₁₅/₂ transition of the Er³⁺ ion. researchgate.netresearchgate.net The efficiency of this energy transfer and the resulting NIR luminescence are highly dependent on the coordination environment, including the choice of both the primary β-diketonate ligand and any ancillary ligands. researchgate.net

Applications in Organic Light-Emitting Diodes (OLEDs) and Optical Waveguides

The unique luminescent properties of erbium(III) complexes with this compound make them promising materials for applications in optoelectronics, particularly in the fabrication of Near-Infrared Organic Light-Emitting Diodes (NIR-OLEDs) and active optical waveguides. uc.ptresearchgate.net

NIR-OLEDs: NIR-OLEDs are devices that emit light in the near-infrared region and are sought after for applications in optical communications, night-vision displays, and sensing. semanticscholar.org Erbium(III) β-diketonate complexes are excellent candidates for the emissive layer in these devices. semanticscholar.orgrsc.org The good thermal stability of complexes like [Er(non)₃(bipy)], often stable to over 200 °C, is a crucial characteristic that allows them to be incorporated into devices through processes like vacuum deposition or solution processing. uc.ptsemanticscholar.org In a typical NIR-OLED structure, the erbium complex is blended into a host matrix. When a voltage is applied, charge carriers recombine to form excitons on the host material, which then transfer their energy to the erbium complex, leading to electroluminescence at 1.53-1.54 µm. semanticscholar.orgrsc.orguva.es

Optical Waveguides: An optical waveguide is a structure that guides light from one point to another. laserfocusworld.com Polymeric optical waveguides doped with active materials can be used to create optical amplifiers, which are essential components in telecommunication networks. Erbium-doped fiber amplifiers (EDFAs) are a cornerstone of modern fiber-optic systems, and there is significant interest in developing planar waveguide amplifiers using similar principles.

Erbium(III) complexes with ligands such as this compound have been successfully incorporated into various polymer matrices, including chitosan and polymethyl methacrylate (B99206) (PMMA), to create active optical materials. researchgate.netuva.es The compatibility of the complex with the polymer host is crucial for achieving high doping concentrations without phase separation or aggregation, which can quench luminescence. researchgate.net For instance, the [Er(non)₃(bipy)] complex has been used for doping chitosan matrices, demonstrating the potential for creating biopolymeric optical devices. orcid.orguva.esscirp.org Doping these polymer films with the erbium complex allows for the fabrication of planar waveguides that can amplify light at 1.53 µm when optically pumped, paving the way for integrated photonic circuits. researchgate.net

Electronic and Photophysical Properties of this compound Coordination Compounds

The electronic and photophysical properties of coordination compounds containing this compound are dictated by the interplay between the metal center and the ligands. In the case of erbium(III) complexes, these properties are fundamental to their function as NIR emitters.

The electronic properties are primarily characterized by the absorption spectrum. The absorption of UV-Vis light in a complex like [Er(non)₃(bipy)] is dominated by the π-π* transitions of the organic ligands (this compound and 2,2'-bipyridine), as the f-f transitions of the Er³⁺ ion are very weak. researchgate.net The absorption spectrum of [Er(non)₃(bipy)] shows strong absorption bands in the UV region, which is essential for the "antenna effect" to efficiently capture pump energy. researchgate.net

The table below summarizes the key electronic and photophysical properties of a representative this compound erbium complex based on available data.

| Property | Description | Typical Value / Observation for [Er(non)₃(bipy)] |

|---|---|---|

| Absorption Spectrum | Wavelengths of light absorbed by the complex. | Strong absorption in the UV region, attributed to ligand π-π* transitions. researchgate.net |

| Emission Spectrum | Wavelengths of light emitted by the complex. | Characteristic sharp emission band in the NIR at ~1.53 µm (1530 nm). researchgate.netresearchgate.net |

| Excitation Mechanism | The process by which the complex is excited to emit light. | Ligand-mediated "antenna effect": Ligand absorption followed by intramolecular energy transfer to Er³⁺. researchgate.netfrontiersin.org |

| Key Transition | The specific electronic transition responsible for the primary emission. | ⁴I₁₃/₂ → ⁴I₁₅/₂ transition of the Erbium(III) ion. researchgate.net |

| Thermal Stability | The temperature at which the complex begins to decompose. | Good thermal stability, often >200 °C, suitable for device fabrication. uc.pt |

These properties underscore the suitability of this compound as a ligand for constructing functional lanthanide-based materials for advanced photonic applications.

Biological and Sensory Activity of 2,4 Nonanedione

Role of 2,4-Nonanedione as a Key Food Odorant (KFO)

This compound, and more specifically its methylated form 3-methyl-2,4-nonanedione (MND), is recognized as a potent and key food odorant (KFO) that significantly influences the aromatic profile of various foods and beverages. nih.govoup.com Its importance is underscored by its extremely low sensory perception thresholds and its distinct, often concentration-dependent, aroma characteristics. nih.govacs.org Research has demonstrated that a specific human odorant receptor, OR1A1, is highly selective and exceptionally sensitive to 3-methyl-2,4-nonanedione, highlighting its biological relevance as a key food odorant. oup.com This compound is often associated with the aroma changes that occur during the aging or oxidation of products, such as the development of "rancio" notes in wine or the characteristic flavors of certain teas. oup.comnih.gov

The sensory perception threshold of 3-methyl-2,4-nonanedione is notably low, making it an impactful aroma compound even at trace concentrations. However, the exact threshold can vary depending on the food matrix (the medium in which it is perceived).

In a model hydroalcoholic solution, the perception threshold for 3-methyl-2,4-nonanedione has been determined to be 16 nanograms per liter (ng/L). nih.govacs.org In red wine, reported perception thresholds include values of 16 ng/L and 62 ng/L. nih.govresearchgate.netmdpi.comives-openscience.eu For spirits with a high alcohol content (70% vol), the detection threshold is higher, at 100 ng/L. researchgate.netnih.govacs.org A developed analytical method for its quantification in red wine reported a detection limit of 4.3 ng/L, which is well below its olfactory perception threshold. researchgate.net

Table 1: Sensory Perception Thresholds of 3-Methyl-2,4-nonanedione

| Matrix | Threshold Type | Concentration |

|---|---|---|

| Model Hydroalcoholic Solution | Perception | 16 ng/L |

| Red Wine | Odor | 16 ng/L |

| Red Wine | Perception | 62 ng/L |

| Spirits (70% vol) | Detection | 100 ng/L |

The aroma profile of this compound is complex and its sensory impact is highly dependent on its concentration in a given product. researchgate.netmdpi.com At different levels, it can impart a wide range of notes, from desirable to off-putting.

In wine, its presence can significantly alter the flavor profile, often causing a shift from "fresh fruit" characteristics to notes of "dried-fruit," "prune," and "fig". researchgate.netives-openscience.eu In aged red wines, it is a key compound responsible for prune and fig aromas, sometimes associated with premature aging. nih.govresearchgate.netinfowine.com At elevated concentrations (e.g., above 300 ng/L), it can produce an aromatic expression of "rancio," an aroma found in some aged spirits and fortified wines. nih.govacs.org

Studies on Negroamaro wine have detailed this concentration-dependent effect:

Theoretical and Computational Studies of 2,4 Nonanedione

Molecular Modeling and Electronic Structure Calculations

Molecular modeling encompasses a range of computational techniques used to represent and simulate the behavior of molecules. For a compound like 2,4-nonanedione, these models are crucial for understanding its three-dimensional structure and electronic properties, which are fundamental to its chemical reactivity and biological activity.

Semi-empirical quantum chemistry methods serve as a bridge between highly accurate but computationally expensive ab initio methods and very fast but less precise molecular mechanics methods. They use parameters derived from experimental data to simplify the complex equations of quantum mechanics, enabling the study of larger molecules.

The Sparkle/PM6 and Sparkle/PM7 models are advanced semi-empirical methods specifically parameterized to handle lanthanide complexes, but their underlying Hamiltonians (PM6 and PM7) are applicable to organic molecules as well. nih.govnih.govresearchgate.net PM7, introduced as an improvement over PM6, is noted for its capability to model crystal structures and heats of formation for solids with useful accuracy. nih.govnih.gov These methods calculate the electronic structure of a molecule, from which various properties like optimal geometry and vibrational frequencies can be derived. researchgate.net Although specific studies employing Sparkle/PM6 or Sparkle/PM7 on this compound are not documented in the searched literature, these methods are used for related β-diketonates. researchgate.net For instance, in studies of lanthanide complexes with other β-diketones like 2,4-hexanedionate, Sparkle/PM7 has demonstrated high accuracy in predicting metal-ligand bond distances, while PM6 has been effective for predicting infrared spectra. researchgate.net

A critical application of computational chemistry is the prediction of a molecule's ground state geometry—the three-dimensional arrangement of its atoms with the lowest possible energy. Semi-empirical methods like PM6 and PM7 can be used to perform geometry optimization, where the energy of the molecule is minimized with respect to the coordinates of its atoms. researchgate.net This process yields a stable conformation of the molecule. For β-diketones such as this compound, this would involve determining the bond lengths, bond angles, and dihedral angles of the most stable tautomeric form (enol or keto) and its conformers. Finding a true ground state is confirmed when the calculation of vibrational frequencies yields no imaginary frequencies. researchgate.net

Semi-Empirical Quantum Chemistry Methods (Sparkle/PM6, Sparkle/PM7)

Molecular Docking Simulations for Olfactory Receptor Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand, such as an odorant) when bound to a second molecule (a receptor, such as a protein) to form a stable complex. nih.govplos.org This method is instrumental in understanding the molecular basis of smell, where odorant molecules bind to olfactory receptors (ORs) in the nasal cavity. frontiersin.orgmdpi.com While direct docking studies on this compound were not found, extensive research exists for its close structural analog, 3-methyl-2,4-nonanedione, which is recognized as a potent agonist for the human olfactory receptor OR1A1. frontiersin.orgacs.orgoup.com

Docking simulations on 3-methyl-2,4-nonanedione and other agonists with olfactory receptors like OR1A1, OR1D2, and OR2W1 have helped identify the likely binding sites. researchgate.nettandfonline.com Olfactory receptors are G protein-coupled receptors (GPCRs) with seven transmembrane (TM) helices. frontiersin.orgmdpi.com The binding pocket for odorants is typically located within these transmembrane domains. mdpi.com For OR1A1, the active site is a pocket situated between TM helices 3, 4, 5, and 6. acs.org Studies involving various ligands have identified key amino acid residues that form this binding pocket. acs.org Molecular docking of 3-methyl-2,4-nonanedione with a suite of olfactory receptors revealed that transmembrane regions TM-3, TM-5, and TM-6 were the main contributors of amino acid residues in the binding site. researchgate.net

The stability of the ligand-receptor complex is governed by non-covalent interactions, primarily hydrogen bonds and hydrophobic forces. researchgate.net Molecular docking simulations analyze these interactions to predict binding affinity.

Hydrogen Bonds: These occur between hydrogen bond donors (like -OH or -NH groups) and acceptors (like oxygen or nitrogen atoms). In the interaction of 3-methyl-2,4-nonanedione with olfactory receptors, the ketone groups of the ligand are potential hydrogen bond acceptors. Key amino acid residues, such as Tyrosine (Tyr) and Asparagine (Asn), have been identified as crucial for forming these bonds. acs.orgresearchgate.net For example, in the docking of various odorants with OR1A1, residues like SER112 have been shown to form hydrogen bonds. acs.org

Hydrophobic Interactions: These interactions occur between nonpolar regions of the ligand and receptor, driving the nonpolar groups away from the surrounding aqueous environment. The alkyl chain of this compound and its methyl-analog is hydrophobic and would favorably interact with nonpolar amino acid residues within the binding pocket of the olfactory receptor. researchgate.net These hydrophobic interactions are considered a major driving force for the formation of the characteristic aroma compound-receptor complex. researchgate.net

The average binding energy calculated for 3-methyl-2,4-nonanedione with five different olfactory receptors was found to be -4.21 kcal/mol, indicating a favorable interaction. researchgate.net

| Olfactory Receptor | Average Binding Energy (kcal/mol) | Key Interacting Residues | Primary Interaction Forces |

|---|---|---|---|

| OR1A1 | -4.21 | Tyr178, Tyr276 | Hydrogen Bonding, Hydrophobic Interactions |

| OR1D2 | Asn109 | ||

| OR1G1 | His56 | ||

| OR2W1 | Lys186 | ||

| OR52D1 | Data Not Specified |

Active Region and Active Site Identification

Density Functional Theory (DFT) for Reaction Mechanism Elucidation

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems, particularly atoms, molecules, and the solid state. tandfonline.combiomedgrid.com It is widely used in chemistry and materials science to predict and analyze the mechanisms of chemical reactions. tandfonline.comresearchgate.net DFT calculations can determine the structures of reactants, transition states, and products, as well as the activation energies associated with a reaction pathway. ebi.ac.uk This allows researchers to elucidate detailed reaction mechanisms, including whether a reaction is concerted (one step) or stepwise (multiple steps). tandfonline.com

While specific DFT studies elucidating reaction mechanisms for this compound were not identified in the searched literature, the methodology is broadly applied to understand the reactivity of organic compounds, including other β-diketones. researchgate.net For example, DFT has been used to study the mechanisms of cycloaddition reactions, thermal oxidation processes, and C-C bond formations involving related carbonyl compounds. tandfonline.comebi.ac.ukmarquette.edu Such studies provide insights into kinetic and thermodynamic favorability of different pathways, the influence of substituents, and the role of catalysts, which would be equally applicable to understanding the chemical transformations of this compound. tandfonline.commarquette.edu

Environmental Aspects and Degradation of 2,4 Nonanedione

Environmental Fate and Persistence Considerations

The environmental fate of 2,4-nonanedione is influenced by its moderate volatility and low water solubility. Safety data sheets suggest that while its low water solubility would limit mobility in aqueous systems, its volatility indicates it will likely be mobile in the environment and evaporate easily from surfaces. thermofisher.com Spillage is considered unlikely to penetrate soil. thermofisher.com

Persistence in the environment is generally considered unlikely based on available information. thermofisher.com The compound is not known to contain substances that are hazardous to the environment or non-degradable in wastewater treatment plants. thermofisher.com However, there is some potential for bioaccumulation. thermofisher.com In contrast, some fluorinated analogues of β-diketones, such as 5,5,6,6,7,7,8,8,9,9,9-undecafluoro-2,4-nonanedione, are not readily biodegradable and may cause long-term adverse effects, highlighting how structural modifications can significantly alter environmental persistence. synquestlabs.com General guidance recommends that the compound should not be released into the environment. fishersci.com

Table 1: Environmental Fate Parameters for this compound

| Parameter | Observation | Source Citation |

|---|---|---|

| Persistence | Persistence is unlikely, based on available information. | thermofisher.com |

| Degradability | Contains no substances known to be not degradable in wastewater treatment plants. | thermofisher.com |

| Mobility in Soil | Spillage unlikely to penetrate soil; low water solubility limits mobility. | thermofisher.com |

| Mobility in Air | Likely to be mobile in the environment due to its volatility. | thermofisher.com |